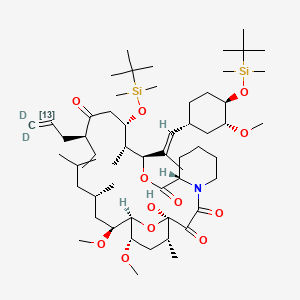

24,32-双-O-(叔丁基二甲基甲硅烷基)-FK-506-13C, D2(主要)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

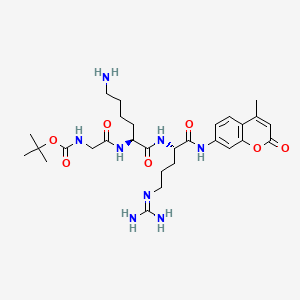

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major) is a derivative of the immunosuppressant drug FK-506 (tacrolimus), which has been used in the treatment of organ transplant rejection and autoimmune diseases. FK-506 is a macrolide lactone that acts as an immunosuppressant by binding to and inhibiting the activity of the calcineurin enzyme. As a result, it inhibits the production of cytokines and other inflammatory mediators, which in turn suppresses the immune response. The 13C, D2 (Major) derivative of FK-506 is a synthetic analog of the drug, which has been developed to improve its pharmacological properties.

科学研究应用

天然来源和生物活性

对 2,4-二叔丁基苯酚(2,4-DTBP)等化合物进行的研究突出了某些化学物质的天然来源和生物活性的探索。本研究深入探讨了生物来源、生物活性,以及生物体产生自毒性化合物(如 2,4-DTBP 及其类似物)的原因。此类研究的意义延伸到理解自然环境中的化学相互作用及其在开发具有生物活性的新物质中的潜在应用 (Zhao 等,2020 年).

热物理性质测量

对含有 MTBE、TAME 和其他醚的混合物的热物理性质的研究提供了有关相似化合物在不同条件下如何相互作用的见解。该知识对于从工业过程到环境管理等广泛应用至关重要 (Marsh 等,1999 年).

配位几何和磁性

膦酰胺双螯合物的形成、配位几何和磁性的研究展示了化学在理解化合物的结构和磁性特征中的应用。此类研究为开发具有特定磁性的材料提供了信息,而这些材料可能具有许多技术应用 (Brück 等,1996 年).

环境归趋和影响

对双酚 A(BPA)等化合物的环境归趋、影响和暴露的研究对于评估化学污染物的影响至关重要。该研究领域为与人类和野生动物化学暴露相关的监管政策和健康风险评估提供信息 (Staples 等,1998 年).

食品中的分析测定

开发基于适体的生物传感器用于分析测定食品中的双酚 A 等化合物,突出了化学研究在公共健康和安全中的重要性。此类技术提供了检测污染物的灵敏且特异的方法,确保了食品安全并符合健康标准 (Schiano 等,2022 年).

作用机制

Target of Action

The compound, also known as 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major), is a protected form of Tacrolimus . Tacrolimus is a macrolide drug that is widely used as a potent immunosuppressant . The primary targets of Tacrolimus are calcineurin and FK506 binding proteins (FKBPs) .

Mode of Action

Tacrolimus binds to FK506 binding proteins (FKBPs) in the cytoplasm . This complex then binds to calcineurin, inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a component of the immune response . As a result, the transcription of interleukin-2 is reduced, suppressing the immune response .

Biochemical Pathways

The action of Tacrolimus affects the calcineurin pathway . By inhibiting calcineurin, Tacrolimus prevents the activation of T-cells, a crucial part of the immune response . This results in the suppression of the immune system, making Tacrolimus effective in preventing organ transplant rejection .

Pharmacokinetics

The pharmacokinetics of Tacrolimus are complex and can vary greatly between individuals . It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . It has a narrow therapeutic index, with a high risk of toxicity if levels become too high . Therefore, careful monitoring of blood levels is required during treatment .

Result of Action

The result of Tacrolimus action is the suppression of the immune system . This makes it effective in preventing organ transplant rejection . It can also lead to an increased risk of infections and other side effects .

Action Environment

The action of Tacrolimus can be influenced by various environmental factors. For example, certain medications can interact with Tacrolimus, affecting its metabolism and thereby altering its effectiveness and risk of side effects . Additionally, genetic variations in the CYP3A4 enzyme can affect how individuals metabolize Tacrolimus .

属性

IUPAC Name |

(1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29?,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1/i1+1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPVYFWZQHALN-NTPDMKDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=CC[C@@H]1C=C(C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H97NO12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-13C, D2 (Major) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

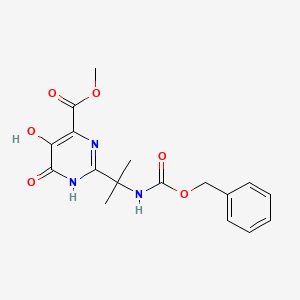

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

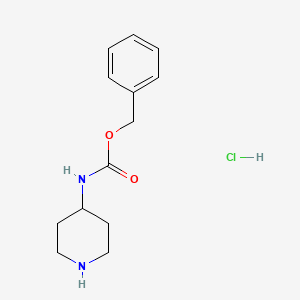

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)